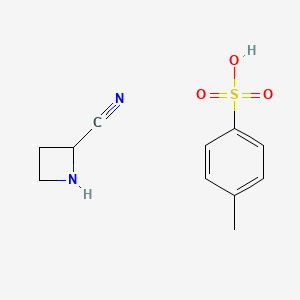
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a chemical compound with the following structural formula:
C7H12O2S
This compound contains a cyclobutane ring substituted with an ethyl group and a cyclopentylthio (CpS) moiety. The presence of the thioether group (S) in the cyclopentyl ring makes it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Materials:
Reaction Steps:
Industrial Production Methods:
Analyse Chemischer Reaktionen
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating thioether-containing compounds in biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid shares similarities with other thioether-containing compounds, such as cyclopentylacetic acid . its unique combination of cyclobutane and cyclopentylthio moieties sets it apart.
Eigenschaften
Molekularformel |
C12H20O2S |
|---|---|
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
CJASTYZXEHGREA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)(C(=O)O)SC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
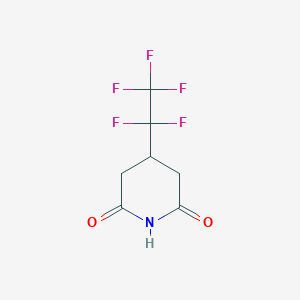
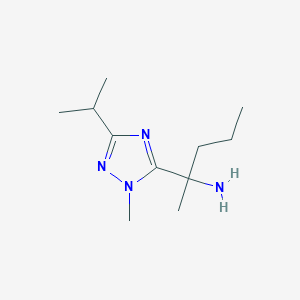
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
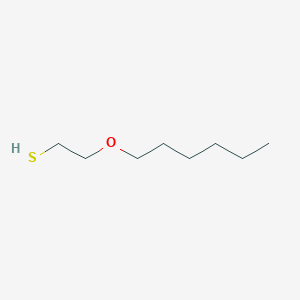

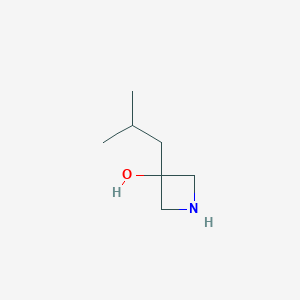
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
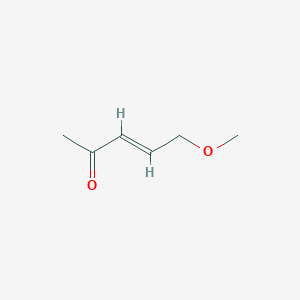
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
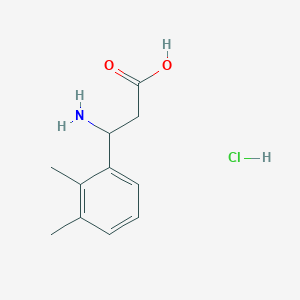
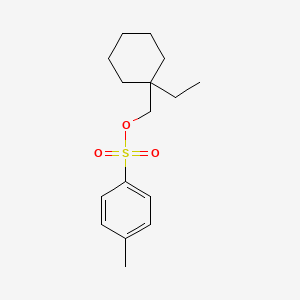
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
